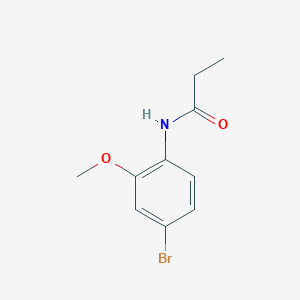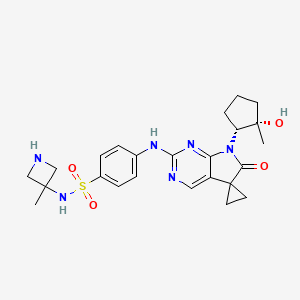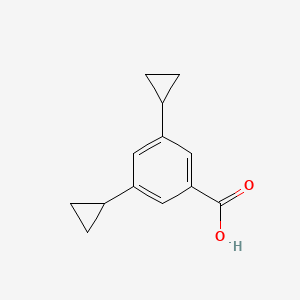![molecular formula C13H18N2O3 B13923561 Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is a complex organic compound that features a hydroxyimino group, a methylaminoethyl group, and a phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Methylaminoethyl Group: This step might involve the alkylation of an amine with an appropriate alkyl halide.
Formation of the Phenylacetate Moiety: This can be done through esterification reactions involving phenylacetic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions might convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action for compounds like ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE often involves interaction with specific molecular targets such as enzymes or receptors. The hydroxyimino group might participate in hydrogen bonding or act as a nucleophile, while the phenyl ring could engage in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(DIMETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with a dimethylamino group.
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(ETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with an ethylamino group.
Uniqueness
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
ethyl 2-hydroxyimino-2-[2-[2-(methylamino)ethyl]phenyl]acetate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12(15-17)11-7-5-4-6-10(11)8-9-14-2/h4-7,14,17H,3,8-9H2,1-2H3 |
InChIキー |
MCSRKCATVHBCCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NO)C1=CC=CC=C1CCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)

![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)


![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)

![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
